

Synthesis of tert-Butylurea from Urea and tert-Butanol: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butylurea*

Cat. No.: *B072671*

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Abstract: This technical guide provides an in-depth overview of the synthesis of **tert-butylurea** from the reaction of urea and tert-butanol. The core of this process is an acid-catalyzed reaction, typically employing concentrated sulfuric acid. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

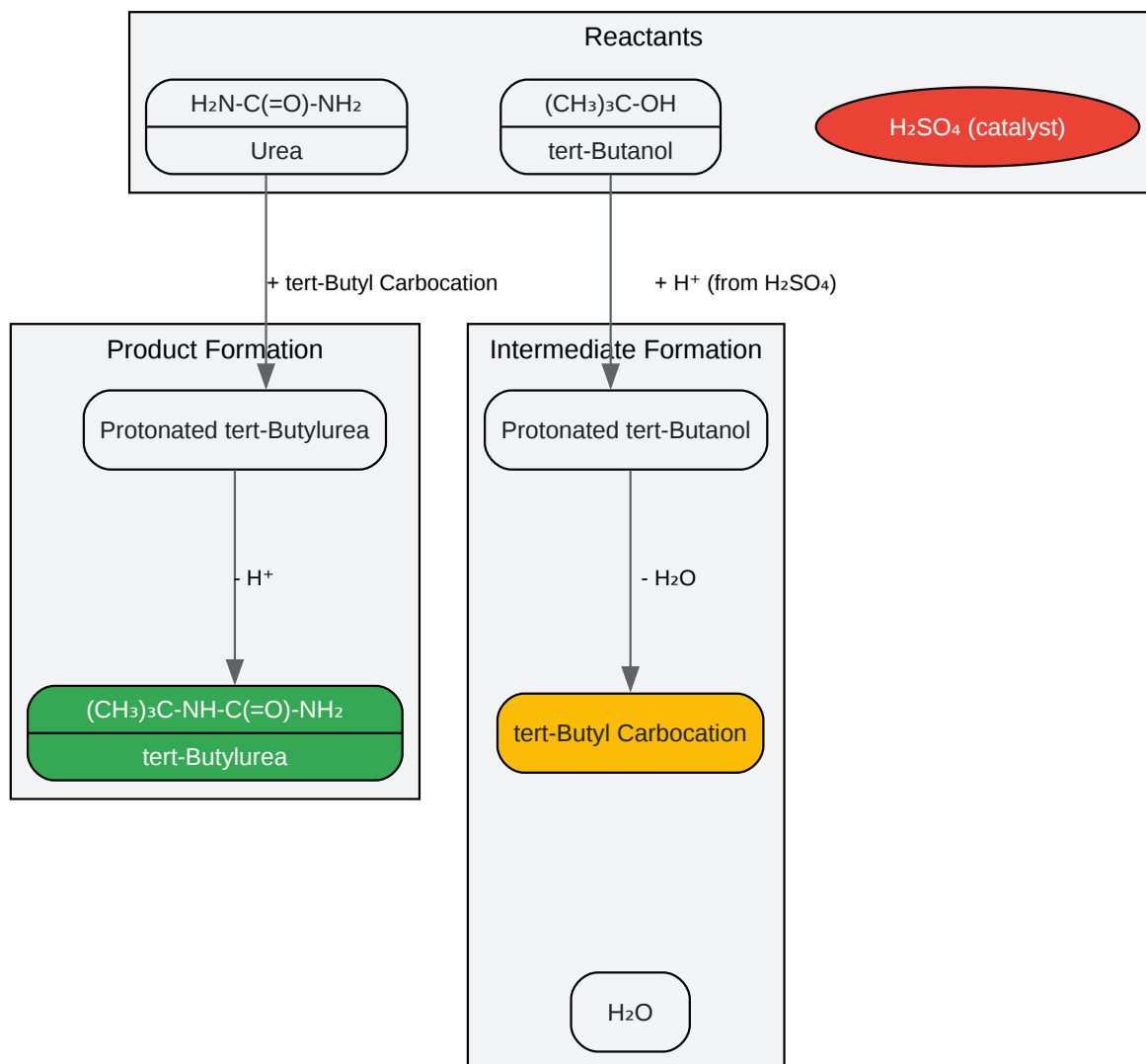
Reaction Pathway and Mechanism

The synthesis of **tert-butylurea** from urea and tert-butanol proceeds via an acid-catalyzed nucleophilic substitution reaction. Concentrated sulfuric acid serves a dual purpose: it acts as a catalyst and a dehydrating agent. The reaction mechanism involves the formation of a tert-butyl carbocation, which is then attacked by the nucleophilic urea.

The reaction can be summarized as follows:



A possible side reaction is the formation of N,N'-di-**tert-butylurea**, which can occur if the product, **tert-butylurea**, reacts further with another tert-butyl carbocation.^[1]

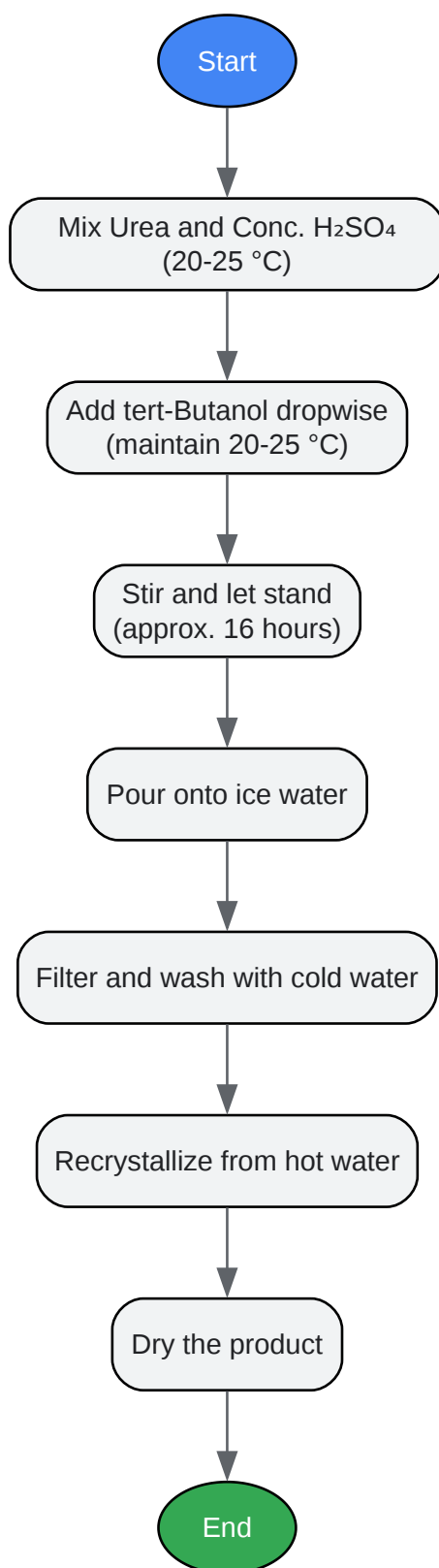


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Caption: Acid-catalyzed synthesis of **tert-butylurea**.

Experimental Workflow

The general experimental procedure for the synthesis of **tert-butylurea** involves the careful mixing of reactants at a controlled temperature, followed by a workup procedure to isolate the crude product, and finally, purification by recrystallization.



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Caption: Experimental workflow for **tert-butylurea** synthesis.

Detailed Experimental Protocol

This protocol is a modification of a general method for the preparation of alkyl ureas.^[2]

Reagents and Materials:

- Concentrated Sulfuric Acid (98%)
- Urea (finely powdered)
- tert-Butanol
- Cracked Ice
- Distilled Water
- Sodium Hydroxide (for drying, optional)

Procedure:

- In a suitable reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath, place 196 g (106.5 ml, 2 moles) of concentrated sulfuric acid.
- Slowly add 60 g (1 mole) of finely powdered urea to the sulfuric acid at a rate that maintains the temperature between 20°C and 25°C.^[2]
- From the dropping funnel, add 148 g (188 ml, 2 moles) of tert-butanol dropwise.^{[1][2]} The rate of addition should be controlled to keep the temperature between 20°C and 25°C.^{[1][2]}
- After the addition is complete, continue stirring the mixture for an additional 30 minutes.
- Allow the mixture to stand at room temperature overnight (approximately 16 hours).^{[2][3]}
- Pour the reaction mixture with stirring onto 1.5 kg of cracked ice and water in a large beaker.^[2]
- Stir the mixture in the ice bath until the temperature drops to about 15°C.
- Collect the precipitated crude product by filtration using a Büchner funnel.

- Wash the filter cake with two 100 ml portions of cold water.[\[2\]](#)
- For purification, transfer the crude product to a beaker with 500 ml of water and heat to boiling.[\[2\]](#)
- Filter the hot solution quickly to remove any insoluble impurities, such as N,N'-di-**tert-butylurea**.[\[1\]](#)[\[2\]](#)
- Cool the filtrate to 0–5°C with occasional stirring to induce crystallization.
- Collect the white precipitate of **tert-butylurea** by filtration.
- Dry the purified product. This can be done overnight in the presence of sodium hydroxide pellets.[\[2\]](#)

Data Presentation

Table 1: Reactant Quantities and Reaction Conditions

Parameter	Value	Molar Ratio (with respect to Urea)	Reference
Urea	60 g (1 mole)	1	[2]
tert-Butanol	148 g (188 ml, 2 moles)	2	[1] [2]
Concentrated Sulfuric Acid	196 g (106.5 ml, 2 moles)	2	[1] [2]
Reaction Temperature	20-25 °C	N/A	[1] [2] [3]
Reaction Time	Approx. 16 hours (standing)	N/A	[2] [3]

Table 2: Physical Properties of **tert-Butylurea**

Property	Value	Reference
Appearance	White crystals or crystalline powder	[1]
Purity (typical)	98%	[1]
Main Impurity	N,N'-di-tert-butylurea	[1]
Solubility	Soluble in hot water	[1]

Safety Considerations

- Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin or eyes. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All additions should be performed slowly and with adequate cooling to control the exothermic reaction.
- tert-Butanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
- Urea: May cause skin and eye irritation.

It is crucial to perform this synthesis in a well-ventilated fume hood and to have appropriate safety equipment readily available.

Conclusion

The synthesis of **tert-butylurea** from urea and tert-butanol using concentrated sulfuric acid as a catalyst is a well-established and effective method.[1][2] Careful control of the reaction temperature is essential to minimize the formation of byproducts. The purification of the final product via recrystallization from hot water is effective in removing the primary impurity, N,N'-di-**tert-butylurea**. [1][2] This technical guide provides a comprehensive framework for the successful synthesis and purification of **tert-butylurea** for research and development purposes.

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